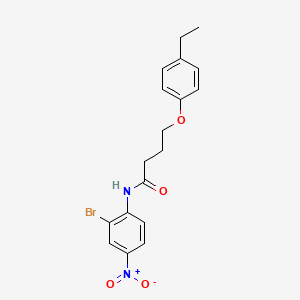
N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a nitro group, and an ethylphenoxy group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-bromo-4-nitroaniline.
Etherification: The nitroaniline derivative is then reacted with 4-ethylphenol in the presence of a base, such as potassium carbonate, to form the corresponding ether, 2-bromo-4-nitrophenyl-4-ethylphenyl ether.
Amidation: Finally, the ether compound is subjected to amidation with butanoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of azides, thiols, or amines.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, leading to the formation of new products with desired properties.
類似化合物との比較
N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide can be compared with other similar compounds:
N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(2-chloro-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.
N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)pentanamide: Similar structure but with a pentanamide backbone, which may influence its physical properties and applications.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(4-ethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-2-13-5-8-15(9-6-13)25-11-3-4-18(22)20-17-10-7-14(21(23)24)12-16(17)19/h5-10,12H,2-4,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGYDHQEWZUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4918820.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B4918832.png)
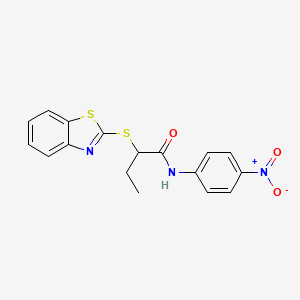
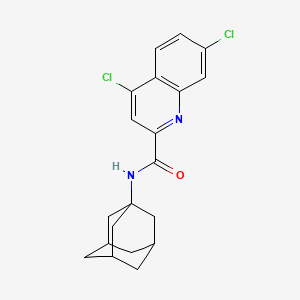
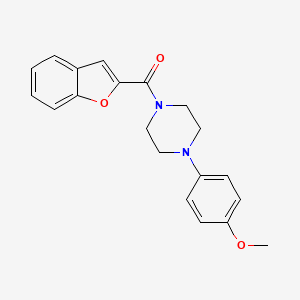
![Methyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate](/img/structure/B4918863.png)
![diisopropyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4918875.png)
![[3-[(Z)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] acetate](/img/structure/B4918883.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone hydrochloride](/img/structure/B4918894.png)
![8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline](/img/structure/B4918895.png)
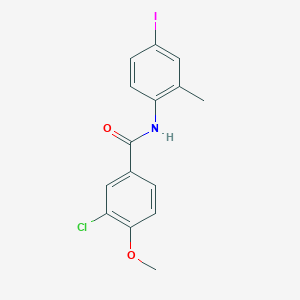
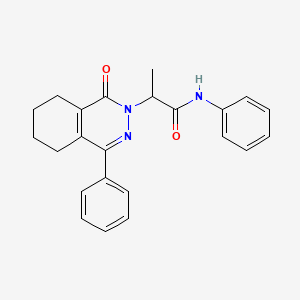
![[2-methoxy-4-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B4918925.png)
